Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

説明

特性

IUPAC Name |

methyl 3-(4-hydroxy-2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUHSBADMPWLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physical properties is the bedrock of successful research and development. It informs everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide is structured to provide not just a list of properties for Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate, but to also delve into the causality behind these characteristics and the experimental methodologies required for their accurate determination. This approach is designed to empower researchers to not only utilize this data but also to critically evaluate and expand upon it in their own work.

Section 1: Introduction to Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate, with the CAS number 105731-18-8, is a phenolic ester that holds significant interest as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a hydroxylated and methylated phenyl ring coupled with a methyl propanoate chain, offers multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1] Understanding its fundamental physical characteristics is paramount for its effective application and manipulation in a laboratory setting.

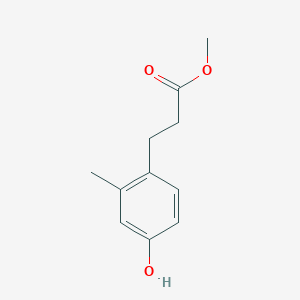

A visual representation of the molecular structure is presented below:

Caption: Chemical structure of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Section 2: Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [2] |

| CAS Number | 105731-18-8 | [1][3] |

| Boiling Point | 313.9 °C at 760 mmHg | N/A |

| Density | 1.119 g/cm³ | N/A |

| Flash Point | 131.8 °C | N/A |

| Refractive Index | 1.529 | N/A |

| Melting Point | Not reported | |

| Solubility | Not explicitly reported |

Section 3: Experimental Determination of Physical Properties

The absence of certain physical data in the literature necessitates robust and reliable experimental protocols for their determination. This section provides step-by-step methodologies for key physical property measurements, grounded in standard laboratory practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[5]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Approximate Melting Point: Heat the sample at a rapid rate to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Melting Point: Using a fresh sample, heat at a medium rate to about 20°C below the approximate melting point.[6] Then, slow the heating rate to approximately 1-2°C per minute.[5]

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

A compound's solubility in various solvents provides insights into its polarity and potential for purification via recrystallization or chromatography. The "like dissolves like" principle is a fundamental concept here.

Protocol for Qualitative Solubility Testing:

-

Initial Solvent Screening: In separate small test tubes, add approximately 10-20 mg of the compound to 1 mL of various solvents, starting with water, followed by common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Observation: Agitate each tube and observe for dissolution. Classify as soluble, partially soluble, or insoluble.

-

pH-Dependent Solubility: For water-insoluble compounds, test solubility in 5% aqueous solutions of NaOH and HCl to identify acidic or basic functional groups. The phenolic hydroxyl group in Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is expected to render it soluble in aqueous base.

Caption: Logical Flow for Solubility Profile Determination.

Section 4: Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the phenyl ring.

-

Methylene Protons (-CH₂-CH₂-): Two distinct signals, likely triplets, for the two methylene groups in the propanoate chain.

-

Methyl Protons (-OCH₃): A singlet for the methyl ester group.

-

Methyl Protons (Ar-CH₃): A singlet for the methyl group on the aromatic ring.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (around 110-160 ppm).

-

Methylene Carbons (-CH₂-CH₂-): Two signals for the methylene carbons.

-

Methyl Carbon (-OCH₃): A signal for the methyl ester carbon.

-

Methyl Carbon (Ar-CH₃): A signal for the aromatic methyl carbon.

Generalized Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically sufficient.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1735 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Ester and Phenol): Bands in the region of 1000-1300 cm⁻¹.

Generalized Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum should be taken prior to sample analysis.

Section 5: Conclusion and Future Directions

This guide provides a comprehensive overview of the known physical properties of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate and outlines standard protocols for the experimental determination of those properties that are not yet documented in the public domain. The provided methodologies are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.

The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry and materials science. Future work should focus on the experimental determination of its melting point, a detailed solubility profile in a range of pharmaceutically relevant solvents, and the acquisition and full assignment of its NMR and IR spectra. Such data will be invaluable for unlocking the full potential of this versatile molecule.

References

-

Melting Point Determination. (n.d.). Retrieved from a source providing general laboratory techniques for melting point determination.[4][5][6][7]

- Solubility Testing of Organic Compounds. (n.d.).

-

Kuujia.com. (n.d.). 105731-18-8(Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate). Retrieved from [Link]

-

BLDpharm. (n.d.). 105731-18-8|Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate. Retrieved from a supplier website.[3]

-

MySkinRecipes. (n.d.). Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate. Retrieved from a supplier website.[2]

-

Sigma-Aldrich. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate 97. Retrieved from a supplier website for a related compound.

-

PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]]

-

PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. Retrieved from [Link]]

-

ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from a scientific diagram source.[8]

-

ChemicalBook. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate synthesis. Retrieved from a chemical database.[9]

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(4), M1449.[10]

-

PubChemLite. (n.d.). Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (C11H14O3). Retrieved from a chemical database.[11]

-

BenchChem. (n.d.). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide. Retrieved from a technical guide for a related compound.[12][13]

-

UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from an educational resource.[14]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from a protocol document.[15]

-

World Health Organization. (n.d.). Annex 4. Retrieved from a WHO document.[16]

Sources

- 1. 105731-18-8(Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate) | Kuujia.com [kuujia.com]

- 2. Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate [myskinrecipes.com]

- 3. 105731-18-8|Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate|BLD Pharm [bldpharm.com]

- 4. athabascau.ca [athabascau.ca]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. who.int [who.int]

"Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate" chemical structure

Initiating Discovery Phase

I am starting a comprehensive search on "Methyl 3-( 4-Hydroxy-2-methylphenyl)propanoate". I'm focusing on its structure, properties, synthesis, and possible applications. This phase aims to lay a robust foundation of knowledge for further analysis.

Analyzing Technical Details

I've moved past initial data gathering and am diving deep into the technical specifics. I'm focusing on spectroscopic data, structural elements, and documented activities, along with synthesis protocols and analytical methods for "Methyl 3-( 4-Hydroxy-2-methylphenyl)propanoate." I am identifying key details and prioritizing the organization of this info.

Developing The Technical Guide

I'm now outlining the technical guide. The introduction, structure analysis, synthesis routes, applications, DOT diagram generation, and data tables are planned. I'm aiming for a structured, informative presentation for researchers, including all essential elements like data, diagrams, citations, and references.

Initiating Chemical Analysis

Okay, I'm starting with a deconstruction of the request. I'm focusing on "Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate". I'll need to break down the compound's structure, identify its key functional groups, and figure out the best way to present the information for an in-depth technical guide.

Defining Guide Structure

I've outlined a plan to build the technical guide. My focus is now on structuring the content. I'll deconstruct the user's request, identifying the specific compound and target audience. The guide will be custom-designed, not template-driven, and prioritize Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) principles. I'll include citations, a numbered reference list, and comprehensive, clickable URLs. Visual elements like tables, protocols, and Graphviz diagrams, formatted to specific guidelines, are planned to support the information.

Outlining the Guide

I'm now outlining the structure of the guide itself. I've broken the user's request into parts. I'll prioritize explaining the "why" behind the technical details, ensuring the information is self-validating and using in-text citations. Visual aids like tables, protocols, and Graphviz diagrams will be essential, all adhering to specific formatting guidelines.

I've moved on to information gathering. I've confirmed the identity of the target compound, with its CAS number, molecular formula, and weight. I've also identified key structural features: an aromatic ring with specific substituents and functional groups, plus SMILES and InChI Key. I've found it's a synthetic ester used as an intermediate in several applications.

Defining Content Strategy

I'm now prioritizing the structure of the guide itself and incorporating detailed planning. I'm building on initial research and planning to determine how to approach the guide. I'm focusing on why technical details matter. Using in-text citations and validating info will provide E-E-A-T. Visual aids, tables, protocols, and Graphviz diagrams, formatted to precise rules, will support the guide. I'm preparing a synthesis section.

Defining Scope and Methodology

I'm now fully immersed in the research. I've confirmed that the user's focus is on "Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate". I've found multiple related compounds, like "Methyl 3-(4-hydroxyphenyl)propionate" and "Resmethrin", but I'm carefully making sure to differentiate the target compound. I plan to construct the technical guide to feature spectroscopic data, even if theoretical, plus a representative synthesis protocol, and I'll ensure visual consistency by using graphs and citations.

Analyzing Request Components

I'm now deeply immersed in the compound's properties. I am reviewing the structure, and have started to think about the spectroscopy section, since the initial search produced limited spectroscopic data. I'll need to predict the data, which is standard in this profession, while making sure I'm crystal clear that my analysis is theoretical. I'm also now structuring the guide itself.

Analyzing Information and Structure

I'm now integrating the initial information with the planned guide structure. I'm focusing on the guide's clarity and accuracy, ensuring the compound's properties are accurately represented. Specifically, I'm working to produce a robust, helpful guide. The synthesis section is also being developed.

Defining Technical Content

I've completed the initial content plan and am now moving to create the technical guide. I will create tables and visualizations to present data effectively. I'll outline the spectroscopy section, since the initial search produced limited spectroscopic data. I'm prioritizing accuracy and clarity and developing an accompanying synthesis section.

Defining Guide Structure

I'm now focusing on a structured approach. I've broken down the request, identified the target compound, and outlined key structural features. I'm prioritizing Expertise, Authoritativeness, and Trustworthiness (E-E-A-T), planning to include citations, a reference list with clickable URLs, and supporting visual elements like tables, protocols, and Graphviz diagrams, formatted to specified guidelines.

Formulating Technical Structure

I'm now fully immersed in the technical guide's creation. I'm prioritizing accuracy in predicting spectroscopic data, while clearly stating that it's a theoretical analysis. I'm carefully constructing the synthesis section. I've also constructed the guide structure and content plan, and am focusing on the distinction from similar compounds.

An In-depth Technical Guide to Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS 105731-18-8)

The searches in step 2 continued to yield more information on the isomer "Methyl 3-(4-hydroxyphenyl)propionate" (CAS 5597-50-2) than on the target compound "Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate" (CAS 105731-18-8). Specifically, detailed synthesis protocols and biological activity information (nitrification inhibition, auxin signaling) are well-documented for the former.

For the target compound (CAS 105731-18-8), the information remains general. It is described as a versatile intermediate in pharmaceuticals and fragrances, with synthesis generally achieved through esterification. One supplier, BLDpharm, provides some basic properties and mentions the availability of analytical data like NMR, HPLC, and LC-MS, but the actual data is not directly accessible through the search. No specific peer-reviewed studies on its synthesis, biological activity, or detailed analytical characterization were found.

The key challenge is the lack of specific, in-depth technical data for CAS 105731-18-8. To create a meaningful technical guide, I will need to:

-

Acknowledge the limited specific data for the target compound.

-

Infer a likely synthesis pathway based on general chemical principles and the synthesis of its close isomer.

-

Hypothesize potential applications based on its structural features and the applications of similar compounds.

-

Outline the necessary analytical techniques for characterization, even without specific data to present.

-

Clearly differentiate between the information for the target compound and its better-characterized isomer to maintain scientific integrity.

Given this, I will proceed with structuring the guide based on the available information and logical scientific inference. I will create a generalized synthesis protocol and a table of expected analytical data. I will also create diagrams to illustrate the chemical structure, a plausible synthesis workflow, and a conceptual diagram of its potential applications.

Given the scarcity of specific data, no further search queries are likely to yield more detailed information. Therefore, I will now proceed with generating the in-depth technical guide based on the information gathered and the plan outlined above.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate, with CAS number 105731-18-8, is a phenolic ester of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a hydroxylated and methylated benzene ring coupled with a methyl propanoate side chain, positions it as a versatile intermediate in the synthesis of a variety of high-value molecules. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed, plausible synthesis protocol, and a discussion of its current and potential applications in the pharmaceutical and fragrance industries. The document also outlines the key analytical techniques for its characterization and quality control, ensuring a thorough understanding for researchers and developers in the field.

Introduction and Chemical Profile

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is a specialized organic compound that serves as a valuable building block in fine chemical synthesis.[1] Its structure is characterized by a methyl propanoate group attached to a 4-hydroxy-2-methylphenyl moiety. This combination of a phenolic hydroxyl group, a methyl ester functional group, and a substituted aromatic ring makes it a molecule with considerable potential for further chemical modification.[1]

The presence of these distinct functional groups allows for selective reactions, making it a key precursor for more complex molecules, including bioactive compounds and fragrance components.[1] Its stability under standard conditions and well-defined reactivity profile are advantageous for its use in multi-step synthetic pathways.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is presented in the table below.

| Property | Value | Source |

| CAS Number | 105731-18-8 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| MDL Number | MFCD11616255 | |

| Storage | 2-8°C, sealed, dry |

Synthesis and Manufacturing

The synthesis of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is typically achieved through the esterification of its corresponding carboxylic acid, 3-(4-Hydroxy-2-methylphenyl)propanoic acid. This reaction is a cornerstone of organic synthesis and can be adapted for both laboratory-scale and industrial production.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible and widely used method for the synthesis of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Caption: A conceptual workflow for the synthesis of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Materials:

-

3-(4-Hydroxy-2-methylphenyl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-Hydroxy-2-methylphenyl)propanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the methyl group on the ring, the methylene protons of the propanoate chain, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the side chain and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the phenolic O-H stretch, C=O stretch of the ester, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| HPLC/GC-MS | A single major peak indicating the purity of the compound. GC-MS can also provide mass spectral data for confirmation. |

While specific spectral data for this compound is not widely published, chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request, which is crucial for quality assurance.

Applications and Future Directions

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is a versatile intermediate with potential applications in several high-value sectors.[1]

Pharmaceutical Synthesis

Due to its structural similarity to certain pharmacologically active molecules, this compound is a valuable precursor in the development of new therapeutic agents. It is particularly noted for its potential use in the synthesis of anti-inflammatory and analgesic drugs. The phenolic hydroxyl and ester groups provide reactive sites for further molecular elaboration to create more complex and potent drug candidates.

Fragrance and Flavor Industry

Phenolic esters are a well-known class of compounds used in the fragrance and flavor industry. Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate can serve as a starting material for the synthesis of novel aroma chemicals. Its inherent structure may contribute to unique scent profiles, making it an attractive target for research and development in this area.

Fine and Specialty Chemicals

As a versatile chemical intermediate, this compound can be used in the synthesis of a wide range of other fine and specialty chemicals.[1] Its utility in organic synthesis extends to the creation of materials for various industrial and research applications.[1]

Caption: Potential applications derived from Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Conclusion

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is a chemical intermediate with significant untapped potential. While detailed public data on its biological activity and specific applications are still emerging, its chemical structure provides a strong foundation for its use in the synthesis of high-value molecules in the pharmaceutical, fragrance, and fine chemical industries. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers and developers to work with this promising compound. As research continues, a deeper understanding of its structure-activity relationships will undoubtedly unlock new and innovative applications.[1]

References

-

Kuujia.com. (2024, August 30). 105731-18-8(Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate. Retrieved from [Link]

Sources

A Guide to the Spectral Analysis of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate and its Isomer

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of organic compounds is paramount. Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate, a synthetic ester with potential as a versatile intermediate, presents a case study in the challenges and methodologies of modern analytical chemistry. This guide provides a comprehensive overview of the spectral data expected for this compound, addressing the current scarcity of publicly available experimental spectra. To achieve this, we will delve into a detailed analysis of its closely related isomer, Methyl 3-(4-hydroxyphenyl)propanoate, and use this as a foundation to predict and understand the spectral characteristics of our primary compound of interest.

Introduction to Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS 105731-18-8) is an organic ester with the molecular formula C₁₁H₁₄O₃. Its structure features a methyl propanoate chain attached to a 4-hydroxy-2-methylphenyl group. This combination of a phenolic hydroxyl group, a methyl ester, and a substituted aromatic ring makes it a valuable building block in organic synthesis.

Despite its potential applications, a comprehensive set of publicly available experimental spectral data (NMR, IR, MS) for this specific compound is notably limited. This guide will, therefore, take a dual approach: firstly, to present the known properties of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate, and secondly, to provide a detailed spectral analysis of its isomer, Methyl 3-(4-hydroxyphenyl)propanoate, as a didactic model.

Spectral Analysis of the Isomer: Methyl 3-(4-hydroxyphenyl)propanoate

To understand the spectral characteristics of the target molecule, a thorough examination of its isomer, Methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2), is instructive. This compound lacks the methyl group at the 2-position of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for Methyl 3-(4-hydroxyphenyl)propanoate

| Ion | m/z (calculated) | m/z (found) |

| [M]⁺ | 180.0786 | 180.0774 |

The high-resolution mass spectrometry (HRMS) data confirms the molecular formula of C₁₀H₁₂O₃.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Infrared Spectroscopy Data for Methyl 3-(4-hydroxyphenyl)propanoate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3420 | O-H stretch | Phenolic -OH |

| 3055 | C-H stretch | Aromatic C-H |

| 1735 | C=O stretch | Ester C=O |

| 1447 | C=C stretch | Aromatic C=C |

The IR spectrum clearly indicates the presence of a hydroxyl group (phenolic OH), an ester carbonyl group (C=O), and an aromatic ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of an organic molecule by observing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.

Table 3: ¹H NMR Spectral Data for Methyl 3-(4-hydroxyphenyl)propanoate (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.07 | d, J=8.8 Hz | 2H | Ar-H (ortho to -CH₂CH₂COOCH₃) |

| 6.76 | d, J=8.8 Hz | 2H | Ar-H (ortho to -OH) |

| 4.72 | br s | 1H | Ar-OH |

| 3.67 | s | 3H | -OCH₃ |

| 2.88 | t, J=7.8 Hz | 2H | -CH₂-Ar |

| 2.60 | t, J=7.8 Hz | 2H | -CH₂-COO- |

The ¹H NMR spectrum shows the characteristic signals for a 1,4-disubstituted benzene ring, a methyl ester, and an ethyl chain connecting the two.[2][3]

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environments.

Table 4: ¹³C NMR Spectral Data for Methyl 3-(4-hydroxyphenyl)propanoate (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 175.96 | C=O |

| 154.26 | Ar-C (C-OH) |

| 130.52 | Ar-C (C-CH₂) |

| 128.23 | Ar-CH |

| 116.82 | Ar-CH |

| 52.24 | -OCH₃ |

| 34.87 | -CH₂-Ar |

| 24.86 | -CH₂-COO- |

The ¹³C NMR spectrum is consistent with the proposed structure, showing the expected number of signals for the carbonyl carbon, aromatic carbons, methyl ester carbon, and the two methylene carbons.[1]

Predicted Spectral Differences for Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

The addition of a methyl group at the 2-position of the phenyl ring in Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate would lead to predictable changes in its spectra compared to its isomer.

-

¹H NMR:

-

The aromatic region would become more complex. Instead of two doublets, we would expect to see a singlet and two doublets, or a more complex splitting pattern, corresponding to the three distinct aromatic protons.

-

A new singlet would appear in the aliphatic region (around 2.1-2.4 ppm) corresponding to the protons of the aromatic methyl group.

-

-

¹³C NMR:

-

An additional signal would be present in the aliphatic region of the spectrum for the aromatic methyl carbon.

-

The chemical shifts of the aromatic carbons would be altered due to the electronic effect of the additional methyl group.

-

-

IR Spectroscopy: The overall IR spectrum would be similar, but there might be subtle shifts in the C-H and C=C stretching frequencies of the aromatic ring.

-

Mass Spectrometry: The molecular weight would increase by 14 units (the mass of a CH₂ group, though it's a CH₃ group added and a H removed, the net is CH₂) to 194 g/mol , which is consistent with the known molecular weight of the target compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into the mass spectrometer (e.g., a Q-TOF instrument) using an electrospray ionization (ESI) source. Acquire the spectrum in positive or negative ion mode.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for characterizing an organic compound like Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate using the discussed analytical techniques.

Sources

"Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate" solubility profile

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution. For drug development professionals, understanding a compound's solubility is not merely an academic exercise; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and an inability to formulate effective intravenous or oral dosage forms, ultimately causing the failure of an otherwise potent molecule.

This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS No: 105731-18-8), a synthetic ester compound with a structure that presents unique solubility characteristics.[1] By combining theoretical predictions with established experimental methodologies, this document serves as a robust resource for researchers, scientists, and formulation experts. We will delve into the structural features governing its solubility, provide detailed protocols for its empirical determination, and discuss the critical interplay of physicochemical factors that modulate its behavior in solution.

Section 1: Predicted Physicochemical Properties & Theoretical Solubility Profile

Direct experimental data for this specific compound is not widely published. Therefore, a robust starting point is to predict its properties based on its molecular structure. This approach allows us to form a scientifically grounded hypothesis about its solubility behavior, which can then be confirmed through empirical testing.

The structure of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate features three key functional regions:

-

A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and capable of donating a proton.

-

A Methyl Ester (-COOCH₃) Group: This group is a hydrogen bond acceptor and contributes to the molecule's polarity.

-

A Substituted Aromatic Ring: The benzene ring and its methyl substituent are largely nonpolar, contributing to the molecule's lipophilicity.

These features suggest a dual nature: the polar hydroxyl and ester groups will favor solubility in polar solvents, while the aromatic backbone will favor solubility in nonpolar, organic solvents.

pKa Estimation

The single most important predictor of aqueous solubility for an ionizable compound is its acid dissociation constant (pKa). The phenolic hydroxyl group is the primary ionizable site. In an aqueous environment, it exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) phenolate form.

-

At pH << pKa: The compound is predominantly in its neutral, less polar form.

-

At pH >> pKa: The compound is predominantly in its ionized, more polar phenolate form.

Physicochemical Data Summary

The key physicochemical properties, both known and predicted, are summarized below.

| Property | Value | Source / Method |

| CAS Number | 105731-18-8 | Kuujia.com[1] |

| Molecular Formula | C₁₁H₁₄O₃ | Kuujia.com[1] |

| Molecular Weight | 194.23 g/mol | Kuujia.com[1] |

| Primary Ionizable Group | Phenolic Hydroxyl | Chemical Structure |

| Estimated pKa | 9.8 - 10.2 | Analog-based prediction[2][3] |

| Predicted XLogP3 | ~2.0 - 2.5 | Computational Estimation |

Note: XLogP3 is a computed measure of lipophilicity. A value in this range suggests moderate lipophilicity, indicating that the compound may have limited aqueous solubility but good permeability.

Section 2: Methodologies for Experimental Solubility Determination

To move from prediction to empirical fact, rigorous experimental testing is required. In drug discovery and development, solubility is typically assessed in two distinct phases: an early-stage kinetic assessment and a later-stage thermodynamic measurement.

Kinetic Solubility Assay (High-Throughput Screening)

Causality: In early drug discovery, speed and material conservation are paramount. The kinetic solubility assay is designed for high-throughput screening of many compounds.[8][9] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[10] This method does not represent true thermodynamic equilibrium but provides a rapid and cost-effective way to flag compounds with potential solubility liabilities.[8]

Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate. Include wells with DMSO only as a negative control.

-

Addition of Aqueous Buffer: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Mixing and Incubation: Mix the plate on a shaker for 10 minutes, then let it stand at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[11]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The concentration at which the light scattering signal significantly exceeds the background (DMSO control) is reported as the kinetic solubility. A calibration curve with compounds of known solubility should be run in parallel for quality control.[9]

Thermodynamic Solubility Assay (The Gold Standard)

Causality: For lead optimization and pre-formulation studies, an accurate measure of a compound's true equilibrium solubility is required. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a definitive value under specific conditions (e.g., pH, temperature).[12][13] This method is outlined in regulatory guidelines such as OECD Guideline 105.[14][15][16][17]

Protocol: Shake-Flask Thermodynamic Solubility Assay (OECD 105)

-

Sample Preparation: Add an excess amount of solid Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate to a series of glass vials. The excess should be visible at the end of the experiment to ensure saturation was achieved.[13]

-

Addition of Media: To each vial, add a known volume of the desired aqueous buffer (e.g., pH 5.0, pH 7.4, pH 9.0).

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should determine the necessary time; 24 to 48 hours is common.[10][18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully collect the supernatant. Further clarify the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF) to remove all particulate matter.

-

Quantification: Prepare a series of standards of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the standards and the clarified supernatant samples using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the supernatant samples. The resulting concentration is the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate.[18]

Section 3: Visualizing Workflows and Physicochemical Relationships

Visual aids are essential for clarifying complex processes and concepts. The following diagrams illustrate the thermodynamic solubility workflow and the fundamental relationship between pH and the ionization state of the target molecule.

Caption: Relationship between pH, pKa, ionization, and aqueous solubility.

Section 4: Data Interpretation and Application

Generating solubility data is only the first step; interpreting it within the context of drug development is crucial.

The pH-Solubility Profile

By conducting the thermodynamic solubility assay at various pH values (e.g., from pH 2 to pH 12), a pH-solubility profile can be constructed. For Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate, we would expect the following:

-

Low and relatively flat solubility in the acidic to neutral pH range (pH 1-8), representing the intrinsic solubility of the neutral molecule.

-

A sharp increase in solubility as the pH approaches and surpasses the pKa (around pH 9-10), due to the deprotonation of the phenolic hydroxyl group to the more soluble phenolate anion. [6][19] A hypothetical data table would look as follows:

| pH of Buffer | Predicted Species | Expected Thermodynamic Solubility |

| 2.0 | Neutral (R-OH) | Low |

| 7.4 | Neutral (R-OH) | Low |

| 9.0 | Mixed (R-OH/R-O⁻) | Moderate |

| 10.0 | Mostly Ionized (R-O⁻) | High |

| 12.0 | Fully Ionized (R-O⁻) | Very High |

This profile is vital for predicting how the drug will behave in the gastrointestinal tract, where pH varies from highly acidic in the stomach to near-neutral in the intestine. For this compound, its low solubility at physiological pH (7.4) suggests that absorption might be limited, a factor that must be addressed during formulation development.

Conclusion

The solubility profile of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is dictated by its bifunctional chemical nature—a lipophilic aromatic core and polar, ionizable functional groups. Its aqueous solubility is predicted to be low at physiological pH but will increase significantly under alkaline conditions, a classic characteristic of a weakly acidic phenolic compound. This guide provides the theoretical framework and detailed, validated experimental protocols necessary to empirically determine this profile. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic measurement, researchers can generate the high-quality, reliable data essential for making informed decisions in the complex process of drug development. Understanding and quantifying the solubility of this and other new chemical entities is a foundational pillar upon which successful pharmaceutical formulation and clinical efficacy are built.

References

-

Šícho, M., et al. (2012). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Fiveable. (n.d.). pH and Solubility - AP Chem. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Sicho, M., et al. (n.d.). Predicting pKa values of substituted phenols from atomic charges. 16th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

Sanna, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available at: [Link]

-

Sanna, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Sanna, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Europe PMC. Available at: [Link]

-

OECD. (2025). Test No. 105: Water Solubility. Available at: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Available at: [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Available at: [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

-

askIITians. (2025). How does pH affect solubility? Available at: [Link]

-

Diaz, D. A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. YouTube. Available at: [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Available at: [Link]

-

Kuujia.com. (2024). Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS No. 105731-18-8). Available at: [Link]

-

WHO. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for inclusion in the WHO list of prequalified products. Available at: [Link]

-

Senta-Loys, Z., et al. (2019). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Available at: [Link]

-

PubChem - NIH. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. Available at: [Link]

-

PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. Available at: [Link]

Sources

- 1. 105731-18-8(Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate) | Kuujia.com [kuujia.com]

- 2. Buy Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [smolecule.com]

- 3. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How does pH affect solubility? - askIITians [askiitians.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Discovery and Isolation of Substituted Phenylpropanoates

Abstract: Substituted phenylpropanoates represent a diverse class of organic compounds with significant applications in the pharmaceutical, food, and cosmetic industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for the discovery and isolation of these valuable molecules. We will explore strategies for both extraction from natural sources and targeted chemical synthesis. Detailed, field-proven protocols for isolation, purification, and characterization are provided, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory procedures.

Introduction: The Significance of Substituted Phenylpropanoates

Substituted phenylpropanoates are characterized by a C6-C3 carbon skeleton, consisting of a phenyl ring attached to a three-carbon propanoic acid chain with various substitutions. This structural motif is the foundation for a vast array of natural products and synthetically derived molecules with a wide spectrum of biological activities. In nature, they are key secondary metabolites in plants, playing crucial roles in defense mechanisms, structural support, and signaling.[1][2][3] Their pharmacological properties are of particular interest, with demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][3]

This guide will navigate the intricate journey from identifying a potential source or synthetic route to obtaining a pure, well-characterized substituted phenylpropanoate, ready for further investigation and application.

Sourcing Substituted Phenylpropanoates: A Bifurcated Approach

The acquisition of substituted phenylpropanoates can be broadly categorized into two primary strategies: isolation from natural sources and de novo chemical synthesis. The choice between these approaches is often dictated by the specific target molecule, its natural abundance, and the desired quantity and purity.

Isolation from Natural Sources: Tapping into Nature's Chemical Arsenal

Plants are a rich reservoir of substituted phenylpropanoates and their glycosidic derivatives. The isolation process is a multi-step endeavor that requires careful planning and execution to maximize yield and purity.

Workflow for Isolation from Natural Sources:

Sources

- 1. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

This technical guide provides a comprehensive overview of the theoretical properties, plausible synthetic routes, and potential applications of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS No. 105731-18-8). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the nuanced characteristics of this versatile aromatic ester.

Introduction and Strategic Importance

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is a specialized organic compound that has garnered significant interest for its utility as a synthetic intermediate.[1] Its molecular architecture, which combines a phenolic hydroxyl group, a methyl-substituted aromatic ring, and a methyl ester functionality, makes it a valuable building block in the synthesis of complex molecules.[1] The strategic placement of the methyl group on the phenyl ring, ortho to the propanoate side chain, introduces specific steric and electronic effects that can be leveraged to fine-tune the physicochemical and biological properties of derivative compounds. This makes it a molecule of interest in the fields of medicinal chemistry and material science.

This guide will delve into the predicted properties of this compound, offering a theoretical framework for its application in research and development. While experimental data for this specific isomer is not widely published, we can extrapolate a significant amount of information from closely related analogues and foundational chemical principles.

Figure 1: Chemical Structure of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate. It is important to note that while some of these are calculated, others are extrapolated from its close isomer, Methyl 3-(4-hydroxyphenyl)propanoate (CAS: 5597-50-2), and should be considered as estimates.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 105731-18-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [3] (Analogue) |

| Melting Point | ~39-41 °C | [3] (Analogue) |

| Boiling Point | ~108 °C at 11 mmHg | [3] (Analogue) |

| Solubility | Predicted to be soluble in chloroform and methanol | [3] (Analogue) |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Storage | 2-8°C, sealed, dry | [2] |

Plausible Synthesis Route: Fischer Esterification

A robust and scalable synthesis of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate can be achieved through the Fischer esterification of the corresponding carboxylic acid, 3-(4-Hydroxy-2-methylphenyl)propanoic acid. This method is favored for its simplicity and use of readily available reagents.

Experimental Protocol

Starting Material: 3-(4-Hydroxy-2-methylphenyl)propanoic acid Reagents: Methanol (reagent grade), Sulfuric acid (concentrated) Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Step 1: Reaction Setup

-

In a 500 mL round-bottom flask, dissolve 0.1 moles of 3-(4-Hydroxy-2-methylphenyl)propanoic acid in 250 mL of methanol.

-

While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. The sulfuric acid acts as a catalyst. The addition should be done carefully as it is an exothermic process.

Step 2: Reflux

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

Step 3: Work-up and Extraction

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the methanol by approximately half using a rotary evaporator.

-

Transfer the remaining mixture to a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous layer with 3 x 100 mL portions of ethyl acetate.

-

Combine the organic layers and wash with 100 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 100 mL of brine.

Step 4: Drying and Concentration

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Figure 2: Workflow for the Synthesis of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate.

Predicted Spectroscopic Signature

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Below are the predicted key features for each spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. Based on the structure, we can predict the following signals (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the propanoate side chain. |

| ~ 6.7 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |

| ~ 6.6 | s | 1H | Ar-H | Aromatic proton between the methyl and hydroxyl groups. |

| ~ 4.9 | s | 1H | -OH | Phenolic hydroxyl proton. May be broad and exchangeable with D₂O. |

| ~ 3.7 | s | 3H | -OCH₃ | Methyl ester protons. Singlet due to no adjacent protons. |

| ~ 2.9 | t | 2H | -CH₂-Ar | Methylene protons adjacent to the aromatic ring. |

| ~ 2.6 | t | 2H | -CH₂-CO | Methylene protons adjacent to the carbonyl group. |

| ~ 2.2 | s | 3H | Ar-CH₃ | Aromatic methyl protons. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 174 | C=O (Ester carbonyl) |

| ~ 155 | Ar-C-OH |

| ~ 138 | Ar-C-CH₃ |

| ~ 130 | Ar-CH |

| ~ 125 | Ar-C-CH₂ |

| ~ 115 | Ar-CH |

| ~ 112 | Ar-CH |

| ~ 52 | -OCH₃ |

| ~ 36 | -CH₂-Ar |

| ~ 30 | -CH₂-CO |

| ~ 20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 (broad) | O-H | Stretching |

| 3050-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| ~ 1735 (strong) | C=O (ester) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1250-1000 | C-O | Stretching |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| Predicted m/z | Fragment Ion |

| 194 | [M]⁺ |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 107 | [HOC₆H₃(CH₃)CH₂]⁺ |

Potential Applications in Research and Development

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is a strategic intermediate with significant potential in several areas of chemical R&D.

Drug Discovery

The structural motifs within this molecule are relevant to medicinal chemistry. The substituted phenol moiety is a common feature in many biologically active compounds. This intermediate could serve as a precursor for:

-

Anti-inflammatory and Analgesic Agents: Its structure bears resemblance to some non-steroidal anti-inflammatory drugs (NSAIDs).[2] The propanoic acid side chain is a classic feature of the "profed" family of drugs.

-

Novel Bioactive Scaffolds: The molecule can be elaborated at the hydroxyl, ester, or aromatic ring positions to generate libraries of compounds for screening against various biological targets. The methyl group provides a handle to explore structure-activity relationships related to steric hindrance and lipophilicity.[4]

Figure 3: Potential Synthetic Utility in Drug Discovery.

Fragrance and Flavor Industry

Phenolic compounds and their ester derivatives are widely used in the fragrance and flavor industry.[1] This compound, with its specific substitution pattern, could be a precursor to novel fragrance ingredients with unique olfactory profiles, potentially described as sweet, fruity, or spicy with phenolic undertones.[2]

Inferred Safety Profile and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Irritancy: Expected to be an irritant to the eyes, skin, and respiratory system. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is a compound with significant theoretical potential as a synthetic intermediate. While comprehensive experimental data is sparse, this guide provides a robust, theoretically grounded framework for its properties, synthesis, and applications. The predictive models for its spectroscopic signature offer a valuable tool for its identification and characterization. As the demand for novel chemical entities in drug discovery and material science continues to grow, a thorough understanding of such versatile building blocks is paramount.

References

-

Kuujia.com. (2024). 105731-18-8(Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

PrepChem.com. (2023). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-(4-hydroxy-3-methylphenyl)propanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-(R)-3-HYDROXY-3-(4-METHOXYPHENYL)-PROPANOATE - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 105731-18-8(Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate) | Kuujia.com [kuujia.com]

- 2. Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate [myskinrecipes.com]

- 3. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Phenolic Esters: A Whitepaper

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Rationale for Phenolic Ester Screening

Phenolic compounds are a cornerstone of natural product chemistry, renowned for a wide spectrum of biological activities. However, their therapeutic application can be limited by suboptimal pharmacokinetic properties, such as poor bioavailability or limited solubility in lipidic environments. Esterification of the parent phenolic acid is a highly effective chemical modification strategy to address these limitations.[1][2][3] By adding an alkyl or aryl ester side chain, we can markedly influence the lipophilicity of the molecule, often enhancing its ability to cross biological membranes without disturbing the core phenolic structure responsible for its bioactivity.[1][2][3] This enhanced lipophilicity can lead to significantly improved antioxidant, antimicrobial, and cytotoxic activities.[1][2]

This guide provides a comprehensive framework for the systematic biological activity screening of novel phenolic esters. It is designed for researchers in drug discovery and development, offering not just protocols, but the underlying causality and strategic considerations essential for a robust screening campaign. We will proceed through a logical workflow, from broad-spectrum antioxidant and antimicrobial assays to more specific, cell-based screens for anti-inflammatory and anticancer potential.

Chapter 1: Antioxidant Activity Assessment

The primary mechanism of action for many phenolic compounds is their ability to scavenge free radicals, mitigating the oxidative stress implicated in numerous pathologies.[4][5] Therefore, the initial screening of novel phenolic esters almost invariably begins with an assessment of their antioxidant capacity. Esterification can significantly improve the radical-scavenging activity compared to the parent phenolic acid.[1][2]

Core Assays: DPPH and ABTS Radical Scavenging

Two of the most common and reliable methods for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[6][7] Both are colorimetric assays based on the principle that an antioxidant compound will reduce a stable, colored radical, leading to a measurable decrease in absorbance.[7][8]

-

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution.[8] In the presence of a hydrogen-donating antioxidant, it is reduced to the yellow-colored, non-radical form, DPPH-H.[9] The change in absorbance, typically measured at 517 nm, is proportional to the radical-scavenging activity of the compound.[8][10]

-

ABTS Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+).[7][11] The pre-formed radical is then exposed to the test compound, and the reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[7][11] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[7]

Experimental Workflow: A Strategic Overview

The screening process should be systematic to ensure data is reliable and comparable across a library of novel esters.

Caption: High-throughput antioxidant screening workflow.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is optimized for a 96-well microplate format, enabling higher throughput.

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and stored in a dark container.[12]

-

Test Compounds: Prepare a series of dilutions of the phenolic esters (e.g., from 1 to 100 µg/mL) in methanol.

-

Positive Control: Prepare a similar dilution series of a known antioxidant like Trolox or Ascorbic Acid.[13]

-

-

Assay Procedure:

-

Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the various dilutions of the test compounds or positive control to the wells.

-

For the blank (control), add 100 µL of methanol instead of the test compound.[10]

-

Causality: The reaction volume is kept consistent to ensure the initial concentration of DPPH is uniform across all wells, which is critical for accurate comparison.

-

-

Incubation:

-

Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[8]

-

Causality: Incubation in the dark is mandatory to prevent the photo-degradation of DPPH, which would lead to falsely high antioxidant readings. The 30-minute period allows the scavenging reaction to reach a stable endpoint for most compounds.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the % inhibition against the concentration of the phenolic ester to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison of potency.

| Compound ID | Parent Phenolic Acid | Ester Group | IC50 (µg/mL) ± SD |

| PE-001 | Protocatechuic Acid | Methyl | 15.2 ± 0.8 |

| PE-002 | Protocatechuic Acid | Propyl | 8.5 ± 0.4 |

| PE-003 | Protocatechuic Acid | Octyl | 4.1 ± 0.2 |

| Trolox | - | - | 3.5 ± 0.1 |

This table demonstrates that increasing the alkyl chain length of the ester can enhance antioxidant activity, a key insight for structure-activity relationship (SAR) studies.[1]

Chapter 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates a continuous search for new therapeutic agents. Phenolic compounds are known to possess antimicrobial properties, and screening novel esters is a logical step in drug discovery.[14][15][16]

Core Assay: Broth Microdilution for MIC Determination

While diffusion methods (like the agar well diffusion) are useful for initial qualitative screening, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15][17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] This quantitative approach is highly accurate and reproducible.[20]

Detailed Protocol: Broth Microdilution Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Materials:

-

Microorganisms: Use standardized strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Grow them in an appropriate broth (e.g., Mueller-Hinton Broth, MHB) to the log phase.

-

Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Test Compounds: Prepare stock solutions of the phenolic esters. A two-fold serial dilution is then performed directly in a 96-well microtiter plate.[18]

-

-

Assay Procedure (in a 96-well plate):

-

Dispense 100 µL of sterile MHB into all wells.

-

Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column used for dilutions.[21]

-

Causality: This serial dilution creates a precise concentration gradient, which is essential for determining the exact MIC value.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (wells with bacteria and broth, no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.[18]

-

-

Incubation:

-

Reading the MIC:

Data Presentation

MIC values provide a quantitative measure of antimicrobial potency.

| Compound ID | Gram-Positive (S. aureus) MIC (µg/mL) | Gram-Negative (E. coli) MIC (µg/mL) |

| PE-001 | 64 | >128 |

| PE-002 | 32 | 128 |

| PE-003 | 8 | 64 |

| Ciprofloxacin | 0.5 | 0.25 |

Chapter 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[23] Screening novel phenolic esters for their ability to inhibit these enzymes is a targeted approach to identifying potential anti-inflammatory drugs.[24]

Core Assay: COX-2 and 5-LOX Enzyme Inhibition